Increased Lipophilicity (XLogP3) vs 4-Chlorophenyl Analog Drives Differential ADME Predictions
The bromophenyl compound exhibits a computed XLogP3 of 3.0 [1], compared with a QSPR-predicted LogP of 3.22 for the 4-chlorophenyl analog [2]. This represents a modest but meaningful reduction in lipophilicity (~0.22 log units) for the bromo derivative, which can translate into lower tissue binding, reduced hERG liability, and different oral absorption profiles in lead optimization campaigns.
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem computed) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)octahydroisoquinolin-4a(2H)-ol: QSPR LogP = 3.22 |
| Quantified Difference | ΔLogP ≈ –0.22 (target less lipophilic) |
| Conditions | In silico prediction (XLogP3 vs QSPR method); solvent system: octanol–water |
Why This Matters
This lipophilicity differential directly impacts predicted membrane permeability and metabolic clearance, making the bromophenyl compound a distinct starting point for CNS drug discovery campaigns where lower LogP is often desirable.
- [1] PubChem Compound Summary for CID 2893105; XLogP3 property. https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Bromophenyl_octahydro-4a_2H_-isoquinolinol (accessed 2026-05-07). View Source
- [2] Table 1, PMC article on pKa and LogP prediction of isoquinoline derivatives. https://pmc.ncbi.nlm.nih.gov (accessed 2026-05-07). View Source
